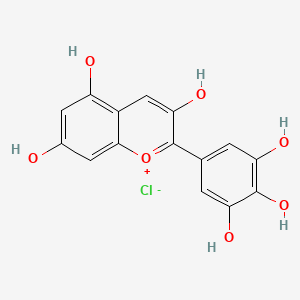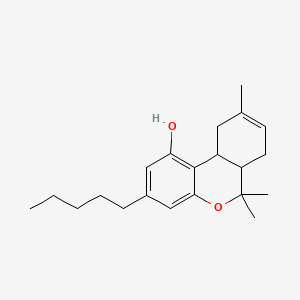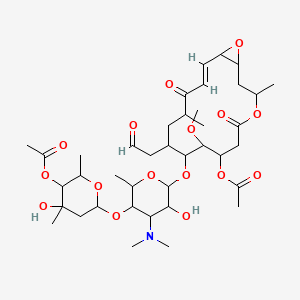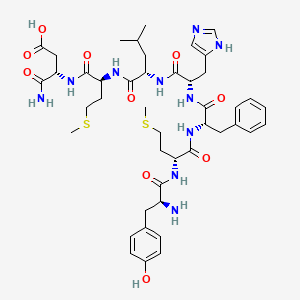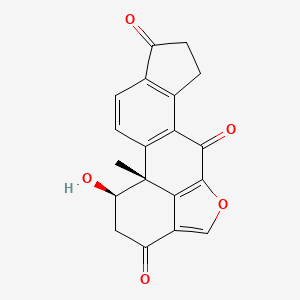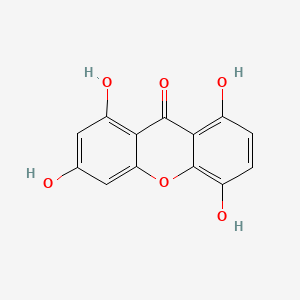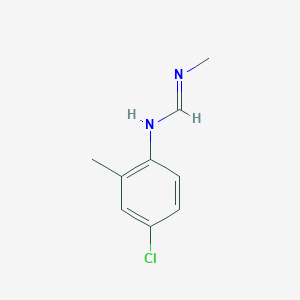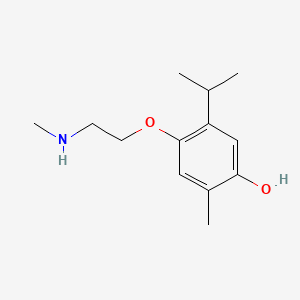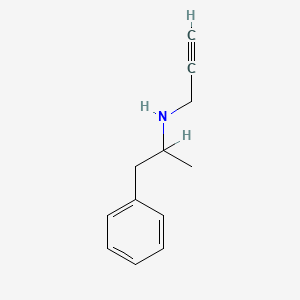
Nordeprenyl
Vue d'ensemble
Description
Comme la sélégiline, la désméthylselegiline est un inhibiteur sélectif et irréversible de la monoamine oxydase B (MAO-B), et elle agit également comme un exhausteur de l'activité catécholaminergique . Ce composé a été étudié pour ses effets thérapeutiques potentiels, bien qu'il n'ait pas été développé ou approuvé pour un usage médical .
Applications De Recherche Scientifique
Desmethylselegiline has been studied for various scientific research applications:
Mécanisme D'action
Target of Action
Nordeprenyl, also known as Desmethylselegiline, is primarily a metabolite of Deprenyl . Its primary target is Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain .
Mode of Action
This compound acts as a potent, selective, and irreversible inhibitor of MAO-B . It binds selectively and irreversibly to the MAO-B enzyme, inhibiting its activity . This inhibition is achieved through a covalent linkage during the normal catalytic stage, which involves the cleavage of the C-D bond in the methylene carbon of the propargyl group .
Biochemical Pathways
The inhibition of MAO-B by this compound affects the metabolic pathways of monoamine neurotransmitters, particularly dopamine . By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability in the brain .
Pharmacokinetics
As a metabolite of deprenyl, it is likely that this compound shares similar pharmacokinetic properties .
Result of Action
The inhibition of MAO-B and the subsequent increase in dopamine availability can have several effects at the molecular and cellular levels. For instance, it has been suggested that this compound may have anti-apoptotic effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Nordeprenyl plays a crucial role in biochemical reactions, particularly in the inhibition of MAO-B. This enzyme is responsible for the oxidative deamination of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease . Additionally, this compound interacts with various biomolecules, including glyceraldehyde-3-phosphate dehydrogenase and poly (ADP-ribose) polymerase, contributing to its neuroprotective effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to enhance cell-cell adhesion and prevent the toxicity of selective neurotoxins . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of kinase cascades and pro- and anti-apoptotic proteins, thereby maintaining mitochondrial integrity and promoting cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits MAO-B, leading to increased dopamine levels in the brain . This compound also interacts with other biomolecules, such as thioredoxin, which plays a role in its cytoprotective mechanism . Furthermore, this compound’s anti-apoptotic activity is mediated through the modulation of gene expression and the inhibition of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at low temperatures (−20°C) for up to 9 months . Long-term studies have shown that this compound maintains its neuroprotective properties and continues to inhibit MAO-B effectively over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote neuroprotection and enhance dopamine levels without significant adverse effects . At higher doses, it may lead to toxic effects, including increased oxidative stress and potential damage to neuronal cells
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 enzymes in the brain, leading to the formation of methamphetamine and other metabolites . These metabolic pathways involve the oxidation of this compound, which is catalyzed by enzymes such as CYP2A and CYP3A . The metabolites of this compound contribute to its overall pharmacological effects, including its neuroprotective properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on MAO-B . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific tissues and cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it inhibits MAO-B and prevents the formation of reactive oxygen species . This compound’s targeting to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle . This localization is essential for its neuroprotective effects and its role in maintaining cellular homeostasis.
Méthodes De Préparation
La synthèse de la désméthylselegiline implique les étapes suivantes:
Matière de départ : La synthèse commence par la préparation de la N-propargyl-L-amphétamine.
Conditions de réaction : La réaction implique généralement l'utilisation de bromure de propargyle et de L-amphétamine en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Production industrielle :
Analyse Des Réactions Chimiques
La désméthylselegiline subit plusieurs types de réactions chimiques:
Oxydation : La désméthylselegiline peut être oxydée pour former divers métabolites, y compris la lévoamphétamine.
Substitution : La désméthylselegiline peut participer à des réactions de substitution, en particulier impliquant le groupe propargyle.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent la lévoamphétamine et d'autres métabolites.
4. Applications de recherche scientifique
La désméthylselegiline a été étudiée pour diverses applications de recherche scientifique:
5. Mécanisme d'action
La désméthylselegiline exerce ses effets par les mécanismes suivants:
Inhibition de la MAO-B : La désméthylselegiline inhibe sélectivement et irréversiblement la monoamine oxydase B (MAO-B), une enzyme responsable de la dégradation de la dopamine dans le cerveau.
Amélioration de l'activité catécholaminergique : Le composé améliore l'activité catécholaminergique en augmentant les niveaux de neurotransmetteurs comme la dopamine et la noradrénaline.
Cibles moléculaires et voies : La désméthylselegiline cible l'enzyme MAO-B et module les voies dopaminergiques et noradrénergiques dans le cerveau.
Comparaison Avec Des Composés Similaires
La désméthylselegiline est similaire à d'autres inhibiteurs de la MAO-B, mais elle possède des propriétés uniques:
Sélégiline : La désméthylselegiline est un métabolite actif de la sélégiline et partage des propriétés inhibitrices de la MAO-B similaires.
Rasagiline : Un autre inhibiteur de la MAO-B, la rasagiline, est plus puissant et a été approuvé pour un usage médical.
Safinamide : Le safinamide est un inhibiteur réversible de la MAO-B avec des propriétés supplémentaires de modulation du glutamate.
Propriétés
IUPAC Name |
1-phenyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2588-96-7 (hydrochloride) | |
| Record name | Desmethylselegiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30891483 | |
| Record name | Nordeprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18913-84-3 | |
| Record name | Desmethylselegiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordeprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desmethylselegiline exert its effects on the central nervous system?
A1: Desmethylselegiline primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, desmethylselegiline increases dopamine levels in the brain [].
Q2: Does desmethylselegiline possess any neuroprotective properties?
A2: Research suggests that desmethylselegiline may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and desmethylselegiline can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, desmethylselegiline has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].
Q3: Does desmethylselegiline influence nicotine metabolism?
A3: Interestingly, desmethylselegiline has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.
Q4: How is desmethylselegiline metabolized in the body?
A4: Desmethylselegiline is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in desmethylselegiline formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of desmethylselegiline leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].
Q5: How does the administration route affect the pharmacokinetic profile of desmethylselegiline?
A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like desmethylselegiline [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].
Q6: What is the molecular formula and weight of desmethylselegiline hydrochloride?
A6: The molecular formula of desmethylselegiline hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




